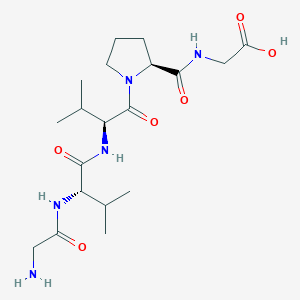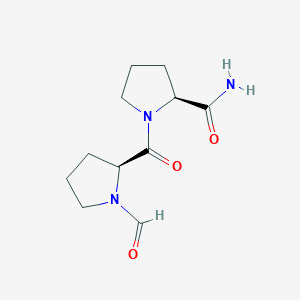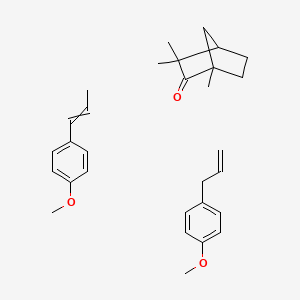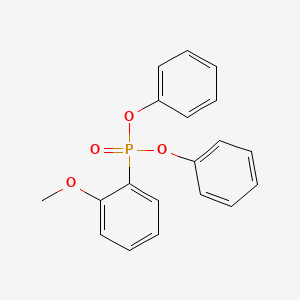
1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-3-(3-メチルブチル)-2,3-ジヒドロ-1H-イミダゾール-1-イウム ヨージドは、イオン液体のクラスに属する化合物です。イオン液体は、通常、有機カチオンと無機アニオンで構成される液体状態の塩です。この特定の化合物は、低揮発性、高熱安定性、および幅広い物質を溶解する能力など、その独特の特性で知られています。
準備方法
合成経路と反応条件
1-メチル-3-(3-メチルブチル)-2,3-ジヒドロ-1H-イミダゾール-1-イウム ヨージドの合成は、通常、1-メチルイミダゾールを3-メチルブチルヨージドでアルキル化することによって行われます。反応は、通常、望ましくない副反応を防ぐために不活性雰囲気中で行われます。反応混合物は、その後、再結晶またはカラムクロマトグラフィーなどのさまざまな技術によって精製され、高純度の所望の生成物が得られます。
工業的生産方法
工業規模では、この化合物の生産は、反応条件をより適切に制御し、収率を高めることができる連続フロープロセスを通じて実現できます。自動化されたシステムと反応器を使用することで、生産プロセスの品質とスケーラビリティが常に保証されます。
化学反応の分析
反応の種類
1-メチル-3-(3-メチルブチル)-2,3-ジヒドロ-1H-イミダゾール-1-イウム ヨージドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、イミダゾリウムベースの酸化生成物の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元されたイミダゾリウム誘導体の生成につながります。
置換: この化合物は、ヨウ化物イオンが他の求核剤に置き換わる求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。
置換: ハロゲン化物、シアン化物、チオレートなどの求核剤は、置換反応で使用できます。
生成される主な生成物
酸化: 酸化されたイミダゾリウム誘導体。
還元: 還元されたイミダゾリウム誘導体。
置換: さまざまな官能基を持つ置換されたイミダゾリウム化合物。
科学研究の応用
1-メチル-3-(3-メチルブチル)-2,3-ジヒドロ-1H-イミダゾール-1-イウム ヨージドは、科学研究において幅広い用途があります。
化学: その独特の特性により、さまざまな化学反応における溶媒および触媒として使用されています。
生物学: この化合物は、酵素反応の媒体やタンパク質の安定化など、生物学的システムにおける潜在的な用途について研究されています。
医学: 薬物送達剤としての可能性とその生物分子との相互作用を探求するための研究が進められています。
産業: 電気めっき、抽出、高度な材料の成分など、産業プロセスで使用されています。
科学的研究の応用
1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme reactions and protein stabilization.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in industrial processes such as electroplating, extraction, and as a component in advanced materials.
作用機序
1-メチル-3-(3-メチルブチル)-2,3-ジヒドロ-1H-イミダゾール-1-イウム ヨージドの作用機序は、さまざまな分子標的と経路との相互作用に関係しています。この化合物は、酵素、タンパク質、およびその他の生体分子と相互作用し、それらの構造と機能に影響を与える可能性があります。幅広い物質を溶解する能力により、さまざまな化学および生物学的プロセスのための汎用性の高い媒体となっています。
類似化合物の比較
類似化合物
- 1-ブチル-3-メチルイミダゾリウム ヨージド
- 1-ブチル-3-メチルイミダゾリウム クロリド
- 1-ブチル-3-メチルイミダゾリウム ニトレート
独自性
1-メチル-3-(3-メチルブチル)-2,3-ジヒドロ-1H-イミダゾール-1-イウム ヨージドは、特定のアルキル鎖構造により、独特の溶解性と安定性を付与しているため、際立っています。類似の化合物と比較して、熱安定性とさまざまな溶媒への溶解性に関して、明確な利点を提供しています。
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium nitrate
Uniqueness
1-Methyl-3-(3-methylbutyl)-2,3-dihydro-1H-imidazol-1-ium iodide stands out due to its specific alkyl chain structure, which imparts unique solubility and stability properties. Compared to similar compounds, it offers distinct advantages in terms of thermal stability and solubility in various solvents.
特性
CAS番号 |
811860-75-0 |
|---|---|
分子式 |
C9H19IN2 |
分子量 |
282.17 g/mol |
IUPAC名 |
1-methyl-3-(3-methylbutyl)-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H18N2.HI/c1-9(2)4-5-11-7-6-10(3)8-11;/h6-7,9H,4-5,8H2,1-3H3;1H |
InChIキー |
DNPKMVGPYVUHDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C[NH+](C=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)

![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)

![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)

![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)

![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
